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Compound of Interest

Compound Name: 2-(4-Aminophenyl)butanoic acid

Cat. No.: B112430

These application notes provide a comprehensive technical guide for researchers, scientists,
and drug development professionals on the multifaceted applications of 2-(4-
aminophenyl)butanoic acid. This document delves into its role as a pivotal building block in
the synthesis of therapeutic agents and its potential in advanced drug delivery and diagnostic
systems.

Introduction: The Strategic Value of 2-(4-
Aminophenyl)butanoic Acid

2-(4-Aminophenyl)butanoic acid (CAS No: 29644-97-1) is a non-proteinogenic amino acid
derivative that has garnered significant interest in medicinal chemistry.[1] Its unique molecular
architecture, featuring a chiral center, a carboxylic acid, an aromatic amine, and a short alkyl
chain, makes it a highly versatile scaffold.[2] This trifecta of functional groups provides multiple
points for chemical modification, allowing for the systematic exploration of structure-activity
relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The primary utility of this compound lies in its role as a key intermediate for constructing more
complex bioactive molecules.[2] Its structural resemblance to endogenous amino acids allows
for potential interactions with biological targets such as enzymes and receptors, while the
phenyl ring and butanoic acid chain offer a framework for designing molecules with specific
conformational constraints and physicochemical properties.
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Property Value Source
2-(4-aminophenyl)butanoic
IUPAC Name _ [1]
acid
CAS Number 29644-97-1 [1]
Molecular Formula C10H13NO2 [1]
Molecular Weight 179.22 g/mol [1]

Core Applications in Medicinal Chemistry

The structural features of 2-(4-aminophenyl)butanoic acid have been exploited in several
areas of drug discovery and development. Below are detailed discussions of its most prominent
applications.

Key Intermediate in the Synthesis of Anti-inflammatory
Drugs: The Case of Indobufen

One of the most well-documented applications of 2-(4-aminophenyl)butanoic acid is its role
as a crucial precursor in the synthesis of Indobufen.[2] Indobufen, or 2-[4-(1-0x0-2-
isoindolinyl)phenyl]butyric acid, is a potent and reversible inhibitor of platelet aggregation. It
functions by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking the formation of
thromboxane A2, a key mediator of platelet activation.[2]

The synthesis of Indobufen highlights the utility of both the amino and carboxylic acid
functionalities of the parent molecule. The general synthetic workflow involves the acylation of
the aromatic amine with phthalic anhydride or a related derivative, followed by cyclization to
form the isoindolinone ring system.

Key Intermediate Synthesis Final Product Synthesis

Starting Material

Step 1 Reduction of Nitro Group

(e.g., Fe/HCI or Catalytic Hydrogenation)

Step 2 Reaction with Phthalic Anhydride

& Cyclization

Emma 'ndobufen
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Synthetic workflow for Indobufen.

This protocol is adapted from established industrial synthesis routes for Indobufen precursors.

[2]

Objective: To synthesize 2-(4-aminophenyl)butanoic acid from 2-(4-nitrophenyl)butanoic acid.
Materials:

e 2-(4-nitrophenyl)butanoic acid

e Methanol (MeOH)

o Concentrated Sulfuric Acid (H2SOa)

e lron powder (Fe)

o Concentrated Hydrochloric Acid (HCI)

e Sodium Carbonate (NazCOs)

o Ethyl Acetate (EtOAC)

o Water (H20)

e Anhydrous Magnesium Sulfate (MgSQa) or Sodium Sulfate (NazSOa)
Procedure:

» Esterification (Optional but recommended for improved solubility): a. Dissolve 2-(4-
nitrophenyl)butanoic acid in methanol. b. Add a catalytic amount of concentrated sulfuric
acid. c. Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by Thin
Layer Chromatography (TLC). d. The resulting solution of the methyl ester can be used
directly in the next step.[2]

» Nitro Group Reduction: a. To the methanolic solution from the previous step, add iron powder
(approx. 3.5 equivalents). b. At room temperature, add concentrated hydrochloric acid
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dropwise. c. Stir the reaction mixture vigorously for 3-4 hours. The reaction is exothermic and
may require cooling to maintain room temperature. d. Monitor the disappearance of the
starting material by TLC.

e Work-up and Isolation: a. Once the reaction is complete, remove the methanol under
reduced pressure. b. Add water and ethyl acetate to the residue. c. Basify the aqueous layer
by adding solid sodium carbonate until the pH is approximately 8. This neutralizes the acid
and precipitates iron salts. d. Separate the organic layer. Extract the aqueous layer twice
more with ethyl acetate. e. Combine the organic extracts, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-
aminophenyl)butanoate.

o Hydrolysis to the Carboxylic Acid: a. Dissolve the crude ester in a mixture of methanol and
water. b. Add an excess of sodium hydroxide (NaOH) and stir at room temperature overnight
or heat to reflux for 2-3 hours. c. After the hydrolysis is complete (monitored by TLC), remove
the methanol under reduced pressure. d. Wash the aqueous residue with dichloromethane to
remove any non-polar impurities.[3] e. Carefully acidify the aqueous layer with 1 M HCI until
the pH is between 5 and 6, at which point the product will precipitate.[3] f. Cool the mixture in
an ice bath to maximize precipitation. g. Filter the solid, wash with cold water, and dry under
vacuum to obtain 2-(4-aminophenyl)butanoic acid.

A Versatile Scaffold for CNS-Active Agents: Targeting
GABAa Receptors

The structural analogy of 2-(4-aminophenyl)butanoic acid to the neurotransmitter y-
aminobutyric acid (GABA) makes it an attractive starting point for designing modulators of
GABA receptors. GABA_A receptors, in particular, are ligand-gated ion channels that are the
primary mediators of fast synaptic inhibition in the central nervous system.[4][5] Positive
allosteric modulators (PAMs) of the GABA_A receptor, such as benzodiazepines, enhance the
effect of GABA, leading to sedative and anxiolytic effects.[4]

The 2-(4-aminophenyl)butanoic acid scaffold can be elaborated to explore the chemical
space around the GABA_A receptor allosteric sites. The carboxylic acid can act as a GABA
mimic or a handle for further derivatization, the phenyl ring can be substituted to optimize
binding and pharmacokinetic properties, and the amino group allows for the introduction of
diverse functionalities.
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Conceptual workflow for developing GABAa modulators.

While specific, publicly disclosed GABA A modulators based directly on this scaffold are not
prevalent, the principles of medicinal chemistry strongly support its potential in this area.[6][7]
The design strategy would involve creating a library of analogs and screening them for activity
at different GABA_A receptor subunit combinations to identify potent and selective modulators.

Potential Component in Targeted Therapies: Antibody-
Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCSs) are a class of targeted therapeutics that combine the
specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[8][9]
An ADC consists of three components: the antibody, the linker, and the cytotoxic payload.[10]
The linker is a critical element that must be stable in circulation but allow for the release of the
payload inside the target cancer cell.[11]
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The bifunctional nature of 2-(4-aminophenyl)butanoic acid makes it a candidate for
incorporation into linker systems. The amino group can be acylated to attach to the payload,
while the carboxylic acid can be activated to form an amide bond with a component of the
antibody-binding part of the linker. Its defined stereochemistry and length can influence the
stability and release characteristics of the payload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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